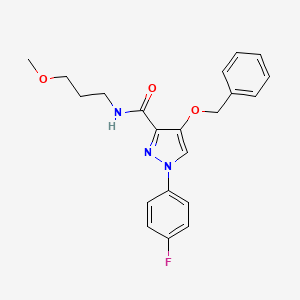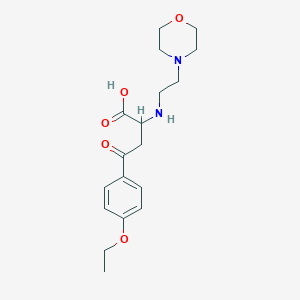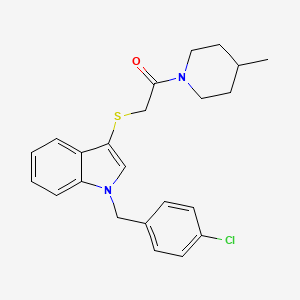
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that belongs to the class of synthetic cannabinoids. It has been found to possess potent psychoactive effects and has been used in scientific research to study the mechanism of action of cannabinoids.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves the activation of the CB1 and CB2 receptors in the body. These receptors are found in the brain, immune system, and other tissues and are involved in regulating various physiological processes. Activation of these receptors by cannabinoids leads to a wide range of effects, including pain relief, relaxation, and altered perception.
Biochemical and physiological effects:
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has been found to have a wide range of biochemical and physiological effects. It has been shown to activate the CB1 and CB2 receptors, leading to pain relief, relaxation, and altered perception. This compound has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for a variety of conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone in lab experiments include its potent psychoactive effects and its ability to activate the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of cannabinoids on the body. However, the limitations of using this compound in lab experiments include its potential for abuse and its lack of selectivity for the CB1 and CB2 receptors.
Future Directions
There are several future directions for research involving 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone. One area of research could focus on developing more selective compounds that target specific cannabinoid receptors. Another area of research could focus on studying the long-term effects of cannabinoids on the body, including their potential for addiction and other adverse effects. Additionally, research could be conducted on the potential therapeutic uses of cannabinoids for various medical conditions, including pain, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves the reaction of 4-chlorobenzyl indole-3-thiol with 4-methylpiperidine-1-carboxylic acid ethyl ester in the presence of a catalyst. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has been used in scientific research to study the mechanism of action of cannabinoids. It has been found to activate the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This compound has been used to study the effects of cannabinoids on the brain, immune system, and other physiological processes.
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c1-17-10-12-25(13-11-17)23(27)16-28-22-15-26(21-5-3-2-4-20(21)22)14-18-6-8-19(24)9-7-18/h2-9,15,17H,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKPYGLPTUGFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2979916.png)
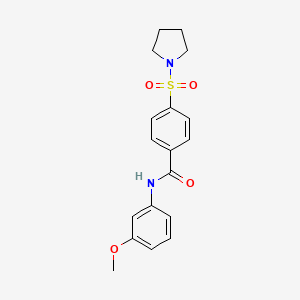
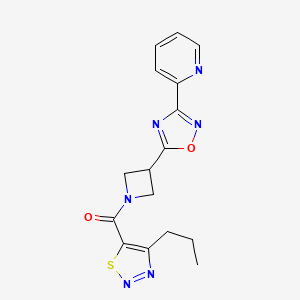
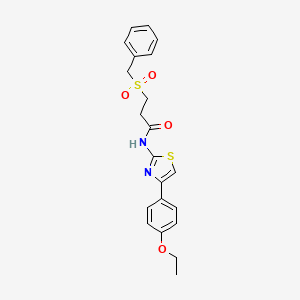
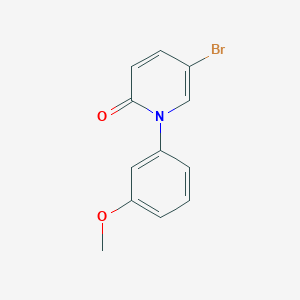

![5-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2979927.png)
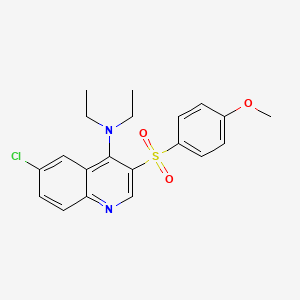
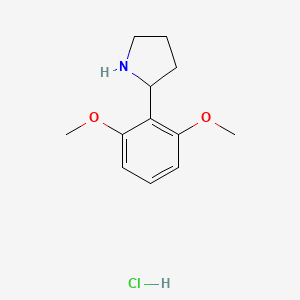
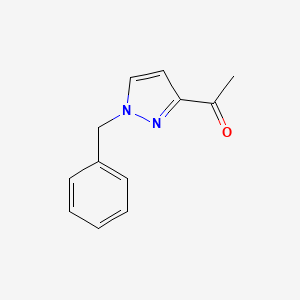
![(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2979931.png)
